molecular formula C15H14ClN3O2 B2519484 7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride CAS No. 2551117-20-3

7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride

Cat. No.: B2519484
CAS No.: 2551117-20-3
M. Wt: 303.75
InChI Key: MJTLYMNKSWTEAD-UHFFFAOYSA-N
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Description

7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride is a compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties

Safety and Hazards

The safety information for a related compound, 4-hydroxy-7-methyl-1,8-Naphthyridin-2(1H)-one, indicates that it should be stored in a refrigerator, and it has a purity of 95%. The safety pictograms indicate a GHS07 signal word warning. The hazard statements include H302, H315, H319, H335, and the precautionary statement is P261 .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in its antimalarial activity, the compound binds to heme, disrupting the parasite’s ability to detoxify heme into hemozoin . This leads to the accumulation of toxic heme and ultimately the death of the parasite. The compound’s unique mode of binding to heme through its biphenyl moiety may partly explain its high antiplasmodial activity .

Comparison with Similar Compounds

Similar compounds to 7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride include other 1,8-naphthyridines and 4-aminoquinolines. For example:

The uniqueness of this compound lies in its specific structural features and its ability to bind to heme, making it a promising candidate for further research and development in various fields.

Properties

IUPAC Name

7-[(4-hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2.ClH/c19-13-6-4-11(5-7-13)16-9-12-3-1-10-2-8-14(20)18-15(10)17-12;/h1-8,16,19H,9H2,(H,17,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTLYMNKSWTEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=O)N2)CNC3=CC=C(C=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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